molecular formula C10H16N2O3 B6607878 tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate CAS No. 2352007-59-9

tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate

Cat. No.: B6607878
CAS No.: 2352007-59-9
M. Wt: 212.25 g/mol
InChI Key: XJFWHACOLOYXMY-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate typically involves the formation of the oxazole ring followed by the introduction of the tert-butyl ester and amino groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butyl ester can be introduced via esterification reactions, and the amino group can be added through amination reactions using reagents such as ammonia or amines under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups to the amino moiety .

Scientific Research Applications

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

Tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester and amino groups allows for diverse chemical modifications, making it a versatile compound in various research applications .

Properties

IUPAC Name

tert-butyl 2-amino-3-(1,3-oxazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)8(11)4-7-5-12-6-14-7/h5-6,8H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFWHACOLOYXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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